molecular formula C25H26N6O2 B3007824 3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-19-0

3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B3007824
CAS RN: 898410-19-0
M. Wt: 442.523
InChI Key: GSRBRLFVWACOTA-UHFFFAOYSA-N
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Description

3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C25H26N6O2 and its molecular weight is 442.523. The purity is usually 95%.
BenchChem offers high-quality 3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses and Biological Activities

Novel Heterocycles Development : Research has focused on synthesizing novel heterocycles, such as purino and triazino derivatives, to explore their antitumor activities and vascular relaxing effects. For example, purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines were synthesized and examined for their biological activities. Some compounds demonstrated activity against P 388 leukemia, though none showed potent vascular relaxing effects (Ueda et al., 1987).

Efficient Synthesis Methods : The efficient synthesis of pyridine-pyrimidines via multicomponent reactions, catalyzed by ionic liquids supported on functionalized nanosilica, represents a significant advancement. This method, utilizing microwave irradiation and solvent-free conditions, highlights the potential for creating bis-derivatives of pyridine-pyrimidines with high yields and the catalyst's reusability, demonstrating an eco-friendly and efficient approach to synthesizing complex heterocyclic compounds (Rahmani et al., 2018).

Anticancer, Anti-HIV-1, and Antimicrobial Activities : Some tricyclic triazino and triazolo[4,3-e]purine derivatives were synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. Certain compounds exhibited considerable activity against various cancer cell lines, moderate anti-HIV-1 activity, and potent antimicrobial effects against specific pathogens, indicating the potential therapeutic applications of these compounds (Ashour et al., 2012).

Molecular Solids and Photoactive Polyamides

Molecular Solids Formation : Research into xylylene-linked bis(piperazine-2,5-diones) explores the effects of side chain substitution on molecular conformations and demonstrates the significant role of intermolecular interactions in determining solid-state conformations. This work contributes to understanding the structural factors influencing the assembly and properties of molecular solids (Polaske et al., 2009).

Development of Photoactive Polyamides : The synthesis of new photoactive polyamides incorporating specific ureazole units indicates progress in material science. These polyamides exhibit interesting fluorimetric properties, suggesting applications in areas requiring photoactive materials (Mallakpour & Rafiee, 2007).

properties

IUPAC Name

3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-16-9-5-7-11-19(16)14-30-23(32)21-22(28(4)25(30)33)26-24-29(21)13-18(3)27-31(24)15-20-12-8-6-10-17(20)2/h5-12H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRBRLFVWACOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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